molecular formula C16H20N2O3S B2529585 4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine CAS No. 328028-65-5

4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine

Cat. No.: B2529585
CAS No.: 328028-65-5
M. Wt: 320.41
InChI Key: USKTZIHIIFMPDY-UHFFFAOYSA-N
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Description

4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine is a complex organic compound that features a morpholine ring attached to a benzenesulfonyl group, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal–Knorr reaction, where 2,5-hexanedione reacts with an amine source.

    Sulfonylation: The pyrrole derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Morpholine Attachment: Finally, the sulfonylated pyrrole is reacted with morpholine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Sodium hydride, dimethylformamide, room temperature.

Major Products

    Oxidation: Formation of pyrrole N-oxide derivatives.

    Reduction: Conversion to sulfide derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

Uniqueness

4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine is unique due to the presence of both a morpholine ring and a sulfonyl group, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

4-[3-(2,5-dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-13-6-7-14(2)18(13)15-4-3-5-16(12-15)22(19,20)17-8-10-21-11-9-17/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKTZIHIIFMPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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